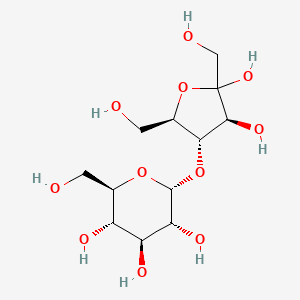

4-O-alpha-D-Glucopyranosyl-D-fructofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

4-O-alpha-D-Glucopyranosyl-D-fructofuranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. The enzyme isomaltulose synthase converts the α-1,2 glycosidic linkage between glucose and fructose in sucrose into the α-1,6 glycosidic linkage in isomaltulose .

Industrial Production Methods

Industrial production of this compound involves the use of sucrose isomerase enzymes derived from microorganisms such as Erwinia rhapontici. The process typically includes fermentation, enzyme immobilization, and purification steps to obtain high-purity isomaltulose .

化学反応の分析

Hydrolysis Reactions

Maltulose undergoes hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic bond to yield monosaccharides.

-

Kinetics : Acid hydrolysis follows first-order kinetics with an activation energy of 105 kJ/mol.

-

Enzymatic Specificity : β-Fructofuranosidase selectively cleaves the fructofuranosyl moiety .

Enzymatic Transglycosylation

Maltulose acts as an acceptor in transglycosylation reactions, forming higher oligosaccharides.

Key Study :

-

Enzyme : Dextransucrase (EC 2.4.1.5) from Leuconostoc mesenteroides B-512F .

-

Conditions : 250 g/L sucrose (donor) + 250 g/L maltulose (acceptor), 30°C, pH 5.2 .

-

Products :

Mechanism :

Oxidation and Reduction

The reducing end (fructofuranose) participates in redox reactions:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Borohydride reduction | NaBH₄ in aqueous ethanol | Glucopyranosyl-sorbitol | Stabilizing glycosidic bond |

| Periodate oxidation | 0.1 M NaIO₄, 4°C, 24 hours | Cleaved fructofuranose ring | Structural analysis |

-

Reduction : Maltulose’s fructose unit is reduced to sorbitol, confirmed by NMR .

-

Oxidation : Cleavage occurs at C2–C3 and C4–C5 bonds of fructofuranose .

Thermal Degradation

Under high temperatures (>150°C), maltulose decomposes via:

-

Caramelization : Forms hydroxymethylfurfural (HMF) and melanoidins.

-

Activation Energy : ~120 kJ/mol (determined by thermogravimetric analysis).

Glycosylation Reactions

Maltulose participates in glycoside bond formation through chemical or enzymatic methods:

Chemical Synthesis :

-

Protecting Groups : Benzylidene or acetyl groups shield hydroxyls during coupling.

-

Coupling Agents : Trichloroacetimidate or thioglycoside donors.

Enzymatic Synthesis :

Interaction with Metal Ions

Maltulose chelates divalent cations (e.g., Ca²⁺, Mg²⁺) via hydroxyl groups:

-

Stability Constant : Log K = 2.1 for Ca²⁺ complexes.

-

Application : Enhances mineral bioavailability in functional foods.

科学的研究の応用

4-O-α-D-Glucopyranosyl-D-fructofuranose, also known as Sucrose, is a non-reducing disaccharide composed of α-d-glucopyranose and β-D-fructofuranose .

Here's an overview of the applications of this compound:

Scientific Research Applications

- α-Glucosidase Inhibitors Some plant-derived bioactive compounds, such as 1,2,3-tri-O-galloyl-β-D-glucopyranose, have shown significant and selective α-glucosidase inhibitory effects . Polysaccharides have also shown potential α-glucosidase inhibitory effects, which, combined with their low toxicity, could be promising in developing drugs against diabetes mellitus .

- Inhibiting protein aggregation Non-reducing disaccharides can yield 2 moles of D-glucose upon acid hydrolysis and inhibit polyglutamine-mediated protein aggregation both in vivo and in vitro .

- Diagnostic agent It can be used to prepare a synthetic diagnostic agent for leprosy infection at an early stage and to investigate the specificities of monoclonal antibodies directed towards glycolipid .

Other Possible Applications

作用機序

4-O-alpha-D-Glucopyranosyl-D-fructofuranose exerts its effects primarily through its slow digestion and absorption in the small intestine. This leads to a gradual release of glucose into the bloodstream, avoiding high peaks and sudden drops in blood glucose levels . It also acts as a selective bacterial growth modulator in the colon, promoting the growth of beneficial bacteria .

類似化合物との比較

Similar Compounds

Sucrose (2-O-alpha-D-glucopyranosyl-D-fructose): Common table sugar with a rapid digestion rate.

Trehalulose (1-O-alpha-D-glucopyranosyl-D-fructose): An isomer with similar properties but different glycosidic linkage.

Turanose (3-O-alpha-D-glucopyranosyl-D-fructose): Another isomer with a different glycosidic linkage.

Leucrose (5-O-alpha-D-glucopyranosyl-D-fructose): An isomer with a unique glycosidic linkage.

Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): The compound .

Uniqueness

4-O-alpha-D-Glucopyranosyl-D-fructofuranose is unique due to its α-1,6 glycosidic linkage, which results in slower digestion and absorption, making it a suitable sugar alternative for individuals with metabolic disorders .

生物活性

Introduction

4-O-alpha-D-Glucopyranosyl-D-fructofuranose, also known as a glucosylsucrose, is a disaccharide composed of glucose and fructose moieties. This compound has garnered attention due to its potential biological activities, particularly in the context of immunomodulation and prebiotic effects. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

This compound is characterized by its glycosidic bond between the glucose and fructose units. The molecular formula is C12H22O11, and it exhibits properties typical of disaccharides, including solubility in water and sweetness.

Structural Representation

| Component | Structure |

|---|---|

| Glucose | Glucose Structure |

| Fructose | Fructose Structure |

| This compound | Disaccharide Structure |

Immunomodulatory Effects

Research indicates that this compound may have significant immunomodulatory effects. A study highlighted that fructans, including this compound, can stimulate beneficial gut bacteria, thereby enhancing gut health and immune function. This prebiotic effect contributes to healthy aging and chronic disease prevention .

Case Study: Gut Microbiota Modulation

In vitro studies demonstrated that fermentation products of fructans from sources like chicory significantly increased populations of beneficial bacteria such as Bifidobacterium in infants. The modulation of gut microbiota was observed to correlate with enhanced immune responses in immature dendritic cells .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Notably, it exhibited activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In laboratory tests, this compound demonstrated an IC50 value of 11.25 µM, comparable to standard treatments like Coptis japonica (IC50 8.20 µM) .

Table: Antimicrobial Efficacy Against Trypanosoma brucei

| Compound | IC50 (µM) |

|---|---|

| This compound | 11.25 |

| Coptis japonica | 8.20 |

Prebiotic Effects

The prebiotic nature of this compound is particularly significant for gut health. It selectively stimulates the growth of beneficial gut bacteria while inhibiting pathogenic strains. This selective stimulation is crucial for maintaining a balanced gut microbiome.

The prebiotic effects are believed to stem from the compound's ability to interact with gut epithelial cells and immune cells directly, influencing their activity and promoting a healthier gut barrier function .

特性

分子式 |

C12H22O11 |

|---|---|

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1 |

InChIキー |

JCQLYHFGKNRPGE-VXWJIGGKSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]2O)(CO)O)CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。